molecular formula C13H24N6S B7979253 5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine

5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine

Cat. No.: B7979253
M. Wt: 296.44 g/mol
InChI Key: VDCIFXFPMSEBJA-UHFFFAOYSA-N
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Description

5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives. . The structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with piperidine and piperazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate piperidine and piperazine derivatives with thiadiazole precursors. One common method involves the reaction of 4-methylpiperazine with piperidine derivatives in the presence of a thiadiazole precursor under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives .

Scientific Research Applications

5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-Methylpiperazin-1-yl)methyl]piperidin-1-yl}-1,3,4-thiadiazol-2-amine is unique due to its specific combination of piperidine, piperazine, and thiadiazole moieties.

Properties

IUPAC Name

5-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6S/c1-17-6-8-18(9-7-17)10-11-2-4-19(5-3-11)13-16-15-12(14)20-13/h11H,2-10H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCIFXFPMSEBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCN(CC2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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